molecular formula C16H15F3N2OS B5886166 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE

Cat. No.: B5886166
M. Wt: 340.4 g/mol
InChI Key: FMRWDGLLHPHWMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is a complex organic compound that features a thiophene ring, a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE typically involves the following steps:

    Formation of the Thiophene-2-Carbonyl Chloride: Thiophene-2-carboxylic acid is converted to thiophene-2-carbonyl chloride using thionyl chloride.

    Nucleophilic Substitution: The thiophene-2-carbonyl chloride reacts with 4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiophene-2-carbinol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with specific amino acid residues in the target protein.

Comparison with Similar Compounds

    1-(THIOPHENE-2-CARBONYL)-4-PHENYLPIPERAZINE: Lacks the trifluoromethyl group, which may result in different binding affinities and biological activities.

    1-(THIOPHENE-2-CARBONYL)-4-[3-(METHYL)PHENYL]PIPERAZINE: The methyl group is less electronegative than the trifluoromethyl group, potentially affecting the compound’s reactivity and interactions.

Uniqueness: 1-(THIOPHENE-2-CARBONYL)-4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

thiophen-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2OS/c17-16(18,19)12-3-1-4-13(11-12)20-6-8-21(9-7-20)15(22)14-5-2-10-23-14/h1-5,10-11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRWDGLLHPHWMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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